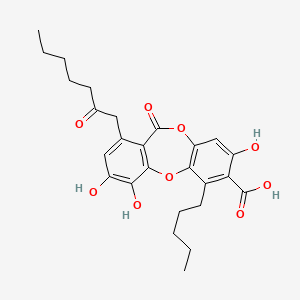

Oxyphysodic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxyphysodic acid is a carbonyl compound.

Scientific Research Applications

Ethnopharmacological Uses and Therapeutic Applications

Alpinia oxyphylla, associated with Oxyphysodic acid, is used as an important traditional medicine for enhancing cognitive performance and treating a range of diseases. It is known for warming the kidney, securing essence, arresting polyuria, warming the spleen, and stopping diarrhea and saliva. Pharmacological studies support its traditional uses, particularly in the nervous, urinary, and gastrointestinal systems, with evidence from animal models supporting its neuroprotective, essence-securing, urination-reducing, and anti-carcinogenic effects. However, these studies are pre-clinical, and further clinical trials are needed (Zhang et al., 2018).

Role of Uric Acid in Semen

While not directly related to Oxyphysodic acid, research on uric acid, a well-recognized constituent in semen, demonstrates its significant role in maintaining and enhancing sperm motility, viability, and morphology, thus protecting sperm function and fertilizing ability. High levels of uric acid, however, may reduce the activity of vital enzymes in spermatozoa. Further clinical research is needed to fully explore this role (Banihani, 2018).

Inflammation and Oxidative Stress in Psychiatry

The review discusses the trend in medical research regarding inflammation and oxidative stress. It highlights the relationship between these factors and psychiatric disorders. The paper also discusses the therapeutic implications derived from studies, suggesting that mitigation of lipid peroxidation could be addressed with specific treatments (Arango, 2018).

Oxytocin and its Prosocial Effects

Although oxytocin differs from Oxyphysodic acid, the systematic review of its effects is notable. The research highlights its role in social behaviors and discusses its potential therapeutic applications, especially in conditions characterized by anxiety and aberrations in social function (Macdonald & Macdonald, 2010).

Antagonistic Interactions of Certain Chemicals

This research reviews the antagonistic interactions when sodium hypochlorite, chlorhexidine, EDTA, and citric acid are used together during endodontic treatment. The study is significant for understanding the chemical interactions and potential effects on treatment outcomes (Rossi‐Fedele et al., 2012).

Oxaliplatin-Induced Peripheral Neuropathy

The review focuses on oxaliplatin, a chemotherapeutic agent, and its association with peripheral neuropathy. It examines risk and prognostic factors associated with the development and severity of this condition, highlighting the need for further investigation into potential prevention and treatment strategies (Pulvers & Marx, 2017).

Xantine Oxidase Inhibitors and Gout Disease

The review assesses the XO inhibitory capacities of natural compounds and extracts, suggesting that these could be potential new inhibitors for the treatment of gout disease. It emphasizes the need for intensive research to find new, effective, and safer XO inhibitors (Orhan & Deniz, 2020).

properties

CAS RN |

53899-46-0 |

|---|---|

Product Name |

Oxyphysodic acid |

Molecular Formula |

C26H30O9 |

Molecular Weight |

486.5 g/mol |

IUPAC Name |

3,9,10-trihydroxy-6-oxo-7-(2-oxoheptyl)-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |

InChI |

InChI=1S/C26H30O9/c1-3-5-7-9-15(27)11-14-12-18(29)22(30)24-20(14)26(33)34-19-13-17(28)21(25(31)32)16(23(19)35-24)10-8-6-4-2/h12-13,28-30H,3-11H2,1-2H3,(H,31,32) |

InChI Key |

BQHHNAPTXQOPBW-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=CC2=C1OC3=C(C(=CC(=C3O)O)CC(=O)CCCCC)C(=O)O2)O)C(=O)O |

Canonical SMILES |

CCCCCC1=C(C(=CC2=C1OC3=C(C(=CC(=C3O)O)CC(=O)CCCCC)C(=O)O2)O)C(=O)O |

Other CAS RN |

53899-46-0 |

synonyms |

oxyphysodic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

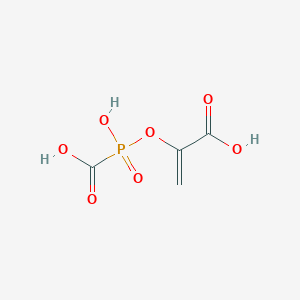

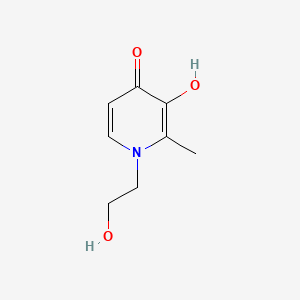

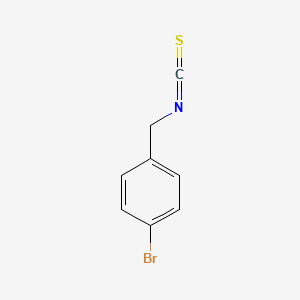

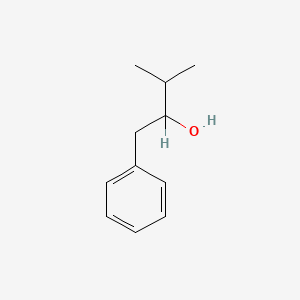

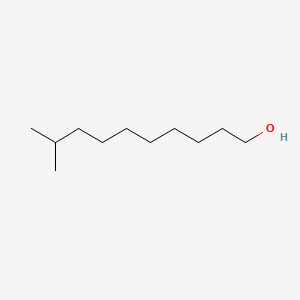

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c]phenanthren-3-ol](/img/structure/B1194086.png)

![2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B1194092.png)